molecular formula C17H27N3O2 B11800730 tert-Butyl methyl(4-(pyridin-2-ylmethyl)piperidin-4-yl)carbamate

tert-Butyl methyl(4-(pyridin-2-ylmethyl)piperidin-4-yl)carbamate

Cat. No.: B11800730
M. Wt: 305.4 g/mol
InChI Key: YPVIJRZLGOGQRI-UHFFFAOYSA-N
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Description

tert-Butyl methyl(4-(pyridin-2-ylmethyl)piperidin-4-yl)carbamate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a pyridine moiety, and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl methyl(4-(pyridin-2-ylmethyl)piperidin-4-yl)carbamate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl(4-(pyridin-2-ylmethyl)piperidin-4-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halides or amines .

Scientific Research Applications

tert-Butyl methyl(4-(pyridin-2-ylmethyl)piperidin-4-yl)carbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl methyl(4-(pyridin-2-ylmethyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often studied using computational modeling and experimental techniques .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-Butyl methyl(4-(pyridin-2-ylmethyl)piperidin-4-yl)carbamate apart from similar compounds is its specific combination of functional groups, which imparts unique chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C17H27N3O2

Molecular Weight

305.4 g/mol

IUPAC Name

tert-butyl N-methyl-N-[4-(pyridin-2-ylmethyl)piperidin-4-yl]carbamate

InChI

InChI=1S/C17H27N3O2/c1-16(2,3)22-15(21)20(4)17(8-11-18-12-9-17)13-14-7-5-6-10-19-14/h5-7,10,18H,8-9,11-13H2,1-4H3

InChI Key

YPVIJRZLGOGQRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1(CCNCC1)CC2=CC=CC=N2

Origin of Product

United States

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